REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[OH:14])([O-])=O.Cl[Sn]Cl>CCO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:6][C:5]=1[OH:14]
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Name
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|
Quantity
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500 mg
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C1=C(C=C(C=C1)C(F)(F)F)O
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Name
|
|
Quantity
|
3.5 g
|
Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated to 50 mL
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Type
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CUSTOM
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Details
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The reaction mixture was partitioned between H2O and EtOAc
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Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting colorless oil (370 mg, 87%) was used without further purification
|
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C=C(C=C1)C(F)(F)F)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |